Acetoxyacetic anhydride
Overview
Description
Acetoxyacetic anhydride is a chemical compound with the molecular formula C8H10O7 . It is a derivative of acetic anhydride, which is a crucial polymerization initiator .
Molecular Structure Analysis
The molecular structure of this compound consists of 8 carbon atoms, 10 hydrogen atoms, and 7 oxygen atoms . The exact structure is not provided in the available resources, but it can be inferred from the molecular formula.
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a density of 1.3±0.1 g/cm3, a boiling point of 285.7±25.0 °C at 760 mmHg, and a flash point of 123.0±23.2 °C . It also has a molar refractivity of 44.5±0.3 cm3, a polar surface area of 96 Å2, and a molar volume of 168.2±3.0 cm3 .
Scientific Research Applications
Enhancement of Nuclear Magnetic Resonance (NMR) Spectra : Acetoxyacetic anhydride, particularly in the form of acetic anhydride, has been used to enhance NMR spectra of biomolecules. This enhancement allows for faster and higher-resolution metabolic evaluations, providing critical clinical information (Wilson et al., 2009).
Solvent-Free Acetylations Under Microwave Irradiation : A study demonstrated the use of acetic anhydride-pyridine over basic alumina for solvent-free acetylations of hydroxy, thiol, and amino groups under microwave irradiation, which has potential applications for selective acetylations (Paul et al., 2002).
Selective and Efficient Acetylation of Alcohols and Amines : this compound has been used for highly selective and efficient acetylation of alcohols and amines, using NaHSO4SiO2 as a heterogeneous catalyst, which yields excellent results (Das & Thirupathi, 2007).
Radiolabeling of Proteins and Viruses : It has been applied in radiolabeling of proteins and viruses in vitro by acetylation, offering a convenient, rapid, and reproducible method without solvent-induced alterations in protein structure and biological activity (Montelaro & Rueckert, 1975).
Production of Isomeric Epoxy Anhydrides : The oxidation of certain compounds with peracetic acid in the presence of this compound produces isomeric epoxy anhydrides, which is significant in chemical synthesis (Mil'shtein et al., 1966).
Reductive Amination of Aldehydes and Ketones : Sodium triacetoxyborohydride, a derivative of this compound, is used as a mild and selective reducing agent for the reductive amination of aldehydes and ketones, providing higher yields and fewer side products (Abdel-Magid et al., 1996).
Thermolysis Applications : Thermolysis of manganese(III) acetate in this compound has been shown to produce succinic anhydride and acetoxyacetic acid, with the enolisation of acetic anhydride being the rate-determining step (Klein, 2010).
properties
IUPAC Name |
(2-acetyloxyacetyl) 2-acetyloxyacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O7/c1-5(9)13-3-7(11)15-8(12)4-14-6(2)10/h3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REFJMHFIKYREHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)OC(=O)COC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00441070 | |
Record name | Acetic acid, (acetyloxy)-, anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00441070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
25769-61-3 | |
Record name | Acetic acid, (acetyloxy)-, anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00441070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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